molecular formula C7H14O3 B14303042 Formic acid;2-methylpent-4-en-2-ol CAS No. 116071-55-7

Formic acid;2-methylpent-4-en-2-ol

Cat. No.: B14303042
CAS No.: 116071-55-7
M. Wt: 146.18 g/mol
InChI Key: ABEATUUHRUZURW-UHFFFAOYSA-N
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Description

Formic acid;2-methylpent-4-en-2-ol is a compound that combines the properties of formic acid and an alcohol with an alkene group. Formic acid is the simplest carboxylic acid, known for its pungent odor and its occurrence in the venom of ants. The alcohol component, 2-methylpent-4-en-2-ol, contains a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method to synthesize 2-methylpent-4-en-2-ol involves the Grignard reaction.

    Dehydration of Alcohols: Another method involves the dehydration of a precursor alcohol using acid catalysts like concentrated sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of formic acid often involves the hydrolysis of methyl formate or the oxidation of methanol. The alcohol component can be produced through large-scale Grignard reactions or dehydration processes, depending on the availability of raw materials and desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Formic acid;2-methylpent-4-en-2-ol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Formic acid;2-methylpent-4-en-2-ol can be compared with other similar compounds:

    Formic Acid: The simplest carboxylic acid, known for its antimicrobial properties and use in organic synthesis.

    2-Methylpent-4-en-2-ol: An alcohol with an alkene group, used in organic synthesis and as a precursor for various chemical reactions.

    Acetic Acid: A carboxylic acid similar to formic acid but with an additional carbon atom, used widely in industrial applications.

The uniqueness of this compound lies in its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications.

Properties

CAS No.

116071-55-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

formic acid;2-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O.CH2O2/c1-4-5-6(2,3)7;2-1-3/h4,7H,1,5H2,2-3H3;1H,(H,2,3)

InChI Key

ABEATUUHRUZURW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)O.C(=O)O

Origin of Product

United States

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